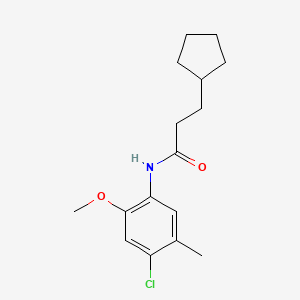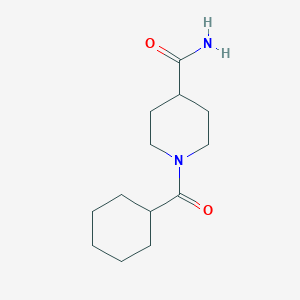![molecular formula C13H19N3O4 B5723798 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methoxyphenol derivative, followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]benzenamine
- 2-Methoxy-4-[(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)
Uniqueness
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, nitro, and piperazine moieties contribute to its versatility in various reactions and applications, setting it apart from similar compounds.
Propiedades
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)13(17)12(8-10)20-2/h7-8,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZTMZBLFXEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B5723720.png)
![(E)-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5723741.png)
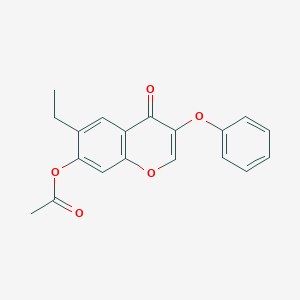
![[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate](/img/structure/B5723754.png)
![{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL](/img/structure/B5723763.png)
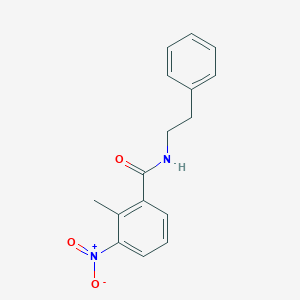
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
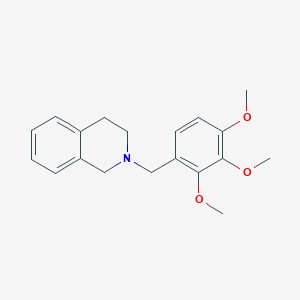
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)
